(Perfluorohexyl)trifluorooxirane

Vue d'ensemble

Description

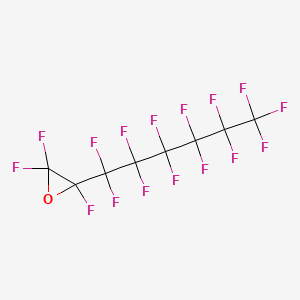

(Perfluorohexyl)trifluorooxirane is a fluorinated organic compound with the molecular formula C8F16O. It is characterized by its high thermal and chemical stability due to the presence of strong carbon-fluorine bonds. This compound is used in various scientific research applications, particularly in the fields of organic synthesis, materials science, and surface coatings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Perfluorohexyl)trifluorooxirane typically involves the reaction of perfluorohexyl iodide with trifluoroethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, to facilitate the formation of the oxirane ring. The reaction conditions include maintaining a low temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced catalytic systems to ensure high yield and purity of the final product. The reaction is typically conducted in a continuous flow reactor to optimize reaction efficiency and minimize waste .

Analyse Des Réactions Chimiques

Types of Reactions

(Perfluorohexyl)trifluorooxirane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorohexyl trifluoroacetate.

Reduction: Reduction reactions can yield perfluorohexyl trifluoroalcohol.

Substitution: Nucleophilic substitution reactions can replace the trifluorooxirane group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions include perfluorohexyl trifluoroacetate, perfluorohexyl trifluoroalcohol, and various substituted derivatives depending on the nucleophile used .

Applications De Recherche Scientifique

(Perfluorohexyl)trifluorooxirane has a wide range of scientific research applications:

Chemistry: It is used as a solvent, catalyst, and precursor in organic synthesis.

Biology: The compound is utilized in the study of fluorinated biomolecules and their interactions.

Mécanisme D'action

The mechanism of action of (Perfluorohexyl)trifluorooxirane involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of stable complexes with various substrates, facilitating catalytic processes. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in different applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Perfluorohexane sulfonate

- Perfluorooctanoic acid

- Perfluorooctane sulfonate

Uniqueness

(Perfluorohexyl)trifluorooxirane is unique due to its trifluorooxirane group, which imparts distinct reactivity compared to other perfluorinated compounds. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications .

Activité Biologique

Overview

(Perfluorohexyl)trifluorooxirane, with the molecular formula C8F16O, is a fluorinated organic compound notable for its unique chemical properties and biological activity. Its structure incorporates strong carbon-fluorine bonds, contributing to its thermal and chemical stability. This compound has garnered interest in various scientific fields, particularly due to its interactions with biological systems and potential toxicological effects.

Interaction with Biomolecules

Research indicates that this compound interacts with numerous biomolecules, influencing cellular functions. Notably, it has been shown to interact with G protein-coupled estrogen receptors (GPER), leading to alterations in fluorescence through mechanisms such as static quenching and non-radiative energy transfer. This interaction suggests a potential role in modulating endocrine functions.

Cellular Effects

The compound exhibits significant effects on cell viability and function. Studies have demonstrated that it can induce cytotoxicity in human liver cell lines, affecting cell signaling pathways, gene expression, and overall cellular metabolism. The cytotoxic effects are attributed to the compound's ability to disrupt normal cellular processes, which may lead to adverse health outcomes.

The molecular mechanism by which this compound exerts its biological effects involves several pathways:

- Binding Interactions : The compound binds to various enzymes and proteins, potentially inhibiting or activating their functions.

- Gene Expression Changes : It influences gene expression profiles, which can lead to altered cellular responses.

- Subcellular Localization : The localization within specific cellular compartments can dictate its functional outcomes and therapeutic potential.

Dosage Effects in Animal Models

Toxicological assessments reveal that the biological activity of this compound is dose-dependent. In animal models, varying dosages have been linked to reproductive and developmental toxicity. High doses are associated with significant adverse effects, including genotoxicity and neurotoxicity .

| Dosage Level | Observed Effects |

|---|---|

| Low | Minimal cytotoxicity |

| Moderate | Altered reproductive outcomes |

| High | Severe genotoxicity and neurotoxicity |

Metabolic Pathways

The metabolic fate of this compound involves hydrolysis as a primary pathway. This process leads to the formation of various metabolites that may exhibit different biological activities compared to the parent compound. Understanding these pathways is crucial for assessing the compound's long-term effects on health.

Environmental Impact

As a member of per- and polyfluoroalkyl substances (PFAS), this compound is characterized by its persistence in the environment and potential for bioaccumulation. Research highlights that exposure to PFAS can lead to adverse reproductive and developmental effects in mammals.

Case Studies

- Human Liver Cell Line Study : A study conducted on human liver cell lines exposed to varying concentrations of this compound demonstrated a clear dose-response relationship regarding cytotoxicity. The findings indicated significant cell death at high concentrations, implicating the compound in potential liver toxicity.

- Reproductive Toxicity Assessment : In animal studies designed to evaluate reproductive toxicity, exposure to this compound resulted in reduced fertility rates and developmental abnormalities in offspring when administered during gestation periods .

Propriétés

IUPAC Name |

2,2,3-trifluoro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F16O/c9-1(10,3(13,14)5(17,18)7(20,21)22)2(11,12)4(15,16)6(19)8(23,24)25-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAZGMJSVLHBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477447 | |

| Record name | Trifluoro(tridecafluorohexyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87375-53-9 | |

| Record name | Trifluoro(tridecafluorohexyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Perfluorohexyl)trifluorooxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.